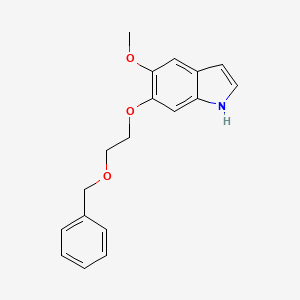
6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole can be achieved through several steps involving the protection and deprotection of functional groups, as well as the formation of the indole core. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using benzyl ethers.
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxyethoxy Group: The benzyloxyethoxy group can be introduced through a nucleophilic substitution reaction, where the protected hydroxyl group reacts with an appropriate alkylating agent.
Deprotection: The final step involves the deprotection of the benzyl ethers to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaH, NaOCH3, benzyl bromide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For example, as a potential MAO inhibitor, it can bind to the active site of the enzyme and prevent the oxidation of neurotransmitter amines, thereby increasing their levels in the brain . This can have therapeutic effects in conditions like depression and Parkinson’s disease.
Comparación Con Compuestos Similares
Similar Compounds
6-ethoxy-2-aminobenzothiazolium diphenylacetate: Used in nonlinear optical materials.
2-ethylhexanol derivatives: Used as surfactants with unique interfacial activity.
Uniqueness
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. Its combination of benzyloxyethoxy and methoxy groups provides distinct properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
5-methoxy-6-(2-phenylmethoxyethoxy)-1H-indole |
InChI |
InChI=1S/C18H19NO3/c1-20-17-11-15-7-8-19-16(15)12-18(17)22-10-9-21-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |
Clave InChI |
AKBAVBGNHVAHJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2)OCCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



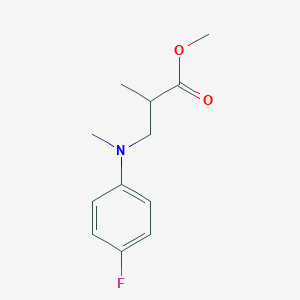
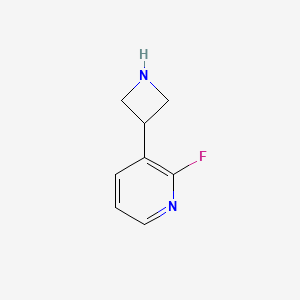
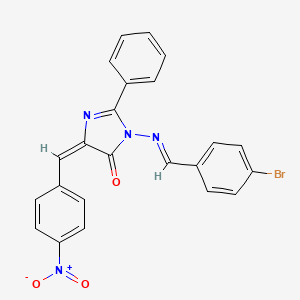
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
methanone](/img/structure/B12930317.png)
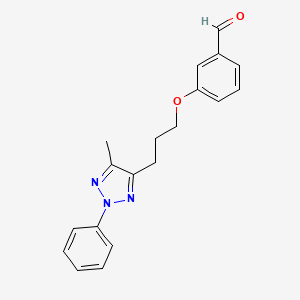

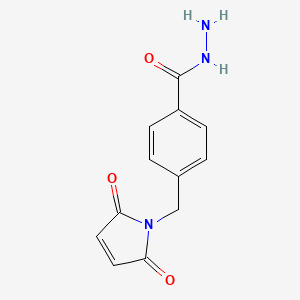

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

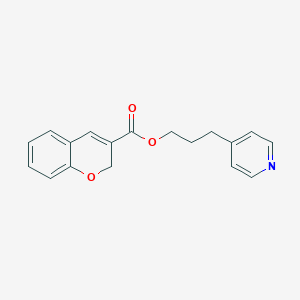
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
